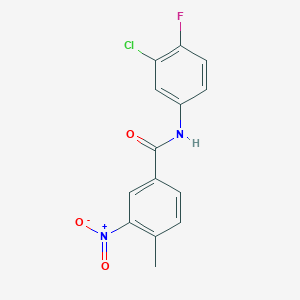

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-10-4-5-12(16)11(15)7-10/h2-7H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJRVEWWPMCTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001213248 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314284-41-8 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314284-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001213248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide typically involves a multi-step process One common method includes the nitration of 4-methylbenzamide to introduce the nitro group, followed by the chlorination and fluorination of the phenyl ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the chloro or fluoro substituents.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluoro substituents may enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Halogenation Effects: The dual chloro-fluoro substitution in the target compound distinguishes it from mono-halogenated analogs like N-(4-Fluorophenyl)-3-nitrobenzamide . This combination may improve binding affinity in receptor interactions due to increased electronegativity and steric effects.

Methyl vs. Trifluoromethyl : Replacing the 4-methyl group with trifluoromethyl () increases hydrophobicity and metabolic stability, a critical factor in drug design.

Key Observations:

- High-yield syntheses (e.g., 95.2% in ) are achievable for benzamide derivatives under optimized conditions.

- The absence of fluorine in some analogs (e.g., ) may simplify purification steps compared to multi-halogenated compounds.

Functional Group Impact on Reactivity

- Nitro Group : The strong electron-withdrawing nature of the nitro group in the 3-position (target compound) polarizes the aromatic ring, facilitating nucleophilic substitution or reduction reactions.

- Chloro-Fluoro Pair: Synergistic electronic effects from Cl and F may enhance stability in acidic or oxidative environments compared to non-halogenated analogs .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClFNO

- Molecular Weight : 273.68 g/mol

The synthesis generally involves the reaction of 3-chloro-4-fluoroaniline with 4-methyl-3-nitrobenzoyl chloride. The presence of the nitro group and halogen substituents significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, leading to altered signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound has shown promising results in inhibiting bacterial growth in vitro. A study demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anti-cancer Properties

Another area of investigation is the anti-cancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HT-29 (Colon Cancer) | 15 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Activity |

|---|---|

| N-(3-chloro-2-methylphenyl)-4-methylbenzamide | Moderate antimicrobial activity |

| N-(3-chloro-4-fluorophenyl)-4-methylbenzamide | Lower cytotoxicity |

| N-(3-chloro-4-fluorophenyl)-4-nitrobenzamide | Higher anti-cancer efficacy |

Q & A

Q. What are the standard synthetic protocols for N-(3-chloro-4-fluorophenyl)-4-methyl-3-nitrobenzamide?

- Methodological Answer : The compound is typically synthesized via the Schotten-Baumann reaction, a robust method for amide bond formation. A general protocol involves:

Reagents : Reacting 4-methyl-3-nitrobenzoyl chloride with 3-chloro-4-fluoroaniline in dichloromethane.

Conditions : Add triethylamine (1.5 eq) as a base to deprotonate the amine and facilitate nucleophilic attack. Stir at 0–25°C for 30–60 minutes.

Purification : Isolate the product via filtration or extraction, followed by recrystallization (e.g., ethanol/water) .

Table 1 : Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Temperature | 0–25°C | Minimizes side reactions |

| Base (Triethylamine) | 1.5 eq | Ensures complete deprotonation |

Q. Which spectroscopic techniques are critical for confirming structure and purity?

- Methodological Answer : A multi-technique approach is essential:

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups) and amide linkage (N–H at δ ~10 ppm) .

- UV-Vis : Monitor electronic transitions (λmax ~270–300 nm for nitrobenzamide derivatives) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 323.05 for C14H10ClFN2O3) .

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., H-bonding involving the amide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between studies?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or crystallographic variations. To address this:

Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.

Crystallographic Analysis : Use single-crystal X-ray diffraction to confirm absolute configuration and rule out polymorphism .

Replicate Synthesis : Ensure consistent reaction conditions (e.g., stoichiometry, temperature) to minimize batch-to-batch variability .

Q. What reaction mechanisms govern the synthesis and derivatization of this compound?

- Methodological Answer : Key mechanisms include:

- Amidation : Nucleophilic acyl substitution between the amine and acyl chloride (rate-dependent on base strength) .

- Nitration : Electrophilic aromatic substitution at the meta position (directed by electron-withdrawing groups) .

Table 2 : Derivatization Pathways

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Reduction (Nitro → Amine) | H2/Pd-C, EtOH, 25°C | Primary amine derivative |

| Halogenation | Cl2/FeCl3, 80°C | Di-/tri-chloro derivatives |

Q. How do substituents (Cl, F, NO2) influence biological activity?

- Methodological Answer : Substituent effects can be probed via structure-activity relationship (SAR) studies:

- Nitro Group : Enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes (e.g., nitroreductases) .

- Halogens (Cl, F) : Improve lipophilicity and metabolic stability. Fluorine’s electronegativity may modulate receptor interactions .

Table 3 : Comparative Bioactivity of Analogues

| Substituent | IC50 (µM) | Target Enzyme |

|---|---|---|

| -NO2, -Cl, -F | 0.12 | Tyrosine Kinase |

| -NO2, -Cl | 0.45 | Same enzyme |

Q. What computational methods predict reactivity and intermolecular interactions?

- Methodological Answer : Advanced modeling techniques include:

- DFT Calculations : Optimize geometry and predict electrostatic potential surfaces (e.g., nitro group’s electron-deficient regions) .

- Molecular Docking : Simulate binding modes with biological targets (e.g., kinases) using software like AutoDock Vina .

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., π-π stacking, H-bonds) in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.